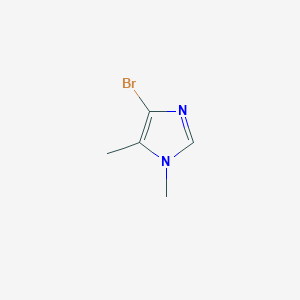
3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile
Vue d'ensemble
Description
The compound 3-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile is a derivative of pyridazinone, which is a class of heterocyclic aromatic organic compounds. These compounds have been studied for various pharmacological properties and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, derivatives of propanenitrile with benzoxazolyl hydrazino groups have been synthesized and evaluated for their anti-inflammatory properties, as seen in the study of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives . Another study focused on the condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents, leading to the formation of various substituted nicotinates and pyridazinones . These synthetic pathways often involve the use of hydrazine derivatives, acetic acid, and ammonium acetate, highlighting the importance of nitrogen-rich precursors for the activity of the resulting compounds.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of pyridazinone derivatives have been extensively analyzed using computational methods such as B3LYP/6-311++G(d,p). The most stable isomers and their behavior in different solvents have been predicted, with the oxo-hydroxo isomer being the most stable form . The study of these compounds' molecular structures is crucial for understanding their reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
Pyridazinone derivatives undergo various chemical reactions, including condensation and electrocyclization, to form a wide range of products with potential biological activities. For example, the reaction of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate can yield different esters depending on the reaction conditions . These reactions are significant for the diversification of the chemical space around the pyridazinone core and for the discovery of new pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and spectroscopic characteristics, are influenced by their molecular structure. The polarized continuum method (PCM) has been used to study the effect of solvents on the spectroscopic properties of these compounds, revealing solvent-induced shifts in absorption bands . Additionally, the formation of dimers and the presence of hydrogen bonding interactions can significantly affect the vibrational spectra and stability of these compounds .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Substances
3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile and its derivatives are key synthons in the synthesis of a variety of heterocyclic compounds. These substances have been found to demonstrate significant antimicrobial activities against various bacteria and yeast. For instance, the synthesis of new indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives has been explored, revealing strong antimicrobial properties (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Immune Complex Induced Inflammation Inhibition
Derivatives of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile have been evaluated for their ability to inhibit immune complex-induced inflammation. These compounds have shown effectiveness in reducing exudate volume and accumulation of white blood cells in certain conditions, demonstrating a pattern of activity similar to hydrocortisone (Haviv et al., 1988).
Synthesis of Pyridazinone Derivatives
The compound and its related chemicals have been used in the synthesis of novel pyridazinone derivatives, which have potential pharmaceutical applications. The synthesis methods involve reactions with various compounds like DMF-DMA to produce enaminone derivatives and aminoazoles (Ibrahim & Behbehani, 2014).
Biological Evaluation of Derivatives
Various derivatives of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile have been synthesized and biologically evaluated. These derivatives, especially those substituted at the oxygen atom of the hydroxy group, have shown potential in pharmacological applications (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).
Chemical Modification and Analgesic Properties
Chemical modification of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile derivatives has been studied for enhancing analgesic properties. Methylation of certain groups and hydration of derivatives have shown to influence the analgesic activity positively (Ukrainets, Taran, & Andreeva, 2016).
Synthesis of Bipyrazoles and Pyrazolylpyrimidines
The synthesis of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives from 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivative has been explored. This has expanded the range of compounds available for various chemical and pharmacological applications (Dawood, Farag, & Ragab, 2004).
Antagonists for AMPA Receptor
Specific derivatives of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile have been identified as effective orally active antagonists for the AMPA receptor. These compounds have been evaluated for their anticonvulsant activity and effects on motor coordination (Inami et al., 2019).
Propriétés
IUPAC Name |
3-(3,6-dioxo-1H-pyridazin-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-4-1-5-10-7(12)3-2-6(11)9-10/h2-3H,1,5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBSPCFOHXHVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220742 | |
| Record name | 3,6-Dihydro-3,6-dioxo-1(2H)-pyridazinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17285-16-4 | |
| Record name | 3,6-Dihydro-3,6-dioxo-1(2H)-pyridazinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17285-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydro-3,6-dioxo-1(2H)-pyridazinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIHYDRO-3,6-DIOXO-1-PYRIDAZINEPROPIONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)

![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)
methanone](/img/structure/B3034349.png)
![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)
![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)




